molecular formula C40H58S4Sn2 B8100487 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene

4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene

Cat. No. B8100487
M. Wt: 904.6 g/mol
InChI Key: OCFFMJYHZKHRKM-UHFFFAOYSA-N
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Description

This compound is a type of polymeric photocatalyst used for hydrogen evolution by water splitting . It has drawn tremendous research interest in recent years due to its potential in the field of sustainable energy .


Synthesis Analysis

The synthesis of this compound involves a sulfide oxidation tuning approach . This method constructs a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .


Molecular Structure Analysis

The molecular formula of this compound is C40H58S4Sn2 . It appears as a light orange to yellow to green powder or crystal .


Chemical Reactions Analysis

This compound is used in the construction of copolymers for photocatalytic hydrogen evolution . The sulfone group in the compound acts as an electron-output site due to its strong electron-withdrawing ability .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C .

Scientific Research Applications

Application in Organic Solar Cells

The compound 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene has been extensively studied for its application in organic solar cells. For instance, Ran et al. (2022) investigated the temperature-dependent aggregation properties of a donor-acceptor copolymer, which includes this compound, in solution. They found that these properties significantly influence the excited-state dynamics, which is crucial for the efficiency of organic solar cells (Ran et al., 2022). Similarly, Oh et al. (2015) synthesized copolymers using this compound and demonstrated their effectiveness as donor materials in polymer solar cells, observing significant impacts on the band gap and photovoltaic properties (Oh et al., 2015).

Influence on Energy Levels and Morphology

The structural design of this compound plays a critical role in determining the energy levels and morphology of polymers for solar cell applications. Tamilavan et al. (2019) synthesized benzodithiophene-alt-di(thiophen-2-yl)quinoxaline polymers, incorporating the compound , and observed variations in absorption, energy levels, and crystallinity, which directly influenced the photovoltaic performance (Tamilavan et al., 2019).

Applications in Thin Film Transistors and Solar Cells

Furthermore, this compound has been utilized in the synthesis of new materials for thin film transistors and solar cells. Tamilavan et al. (2014) co-polymerized it with an electron-deficient monomer, resulting in polymers with significant photovoltaic efficiency (Tamilavan et al., 2014). Chung et al. (2014) explored its application in conjugated polymers for polymer solar cells, highlighting the importance of side-chain substitutions on its optoelectronic and photovoltaic properties (Chung et al., 2014).

Mechanism of Action

The compound’s mechanism of action involves the sulfone group acting as an electron-output site . This property allows it to be used in the construction of copolymers for photocatalytic hydrogen evolution .

Safety and Hazards

This compound is classified as dangerous . It can be fatal if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of this compound involve its use in the field of sustainable energy . Its potential in photocatalytic hydrogen evolution makes it a promising material for further development .

properties

IUPAC Name

[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40S4.6CH3.2Sn/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFFMJYHZKHRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CC(CC)CCCC)[Sn](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H58S4Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene
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4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene
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4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene

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